

Metabolite Identification and Pharmacokinetic Profile

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Compound Focus: Capmatinib Hydrochloride

CAS No.: 1865733-40-9

Cat. No.: S9103187

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The table below summarizes the core characteristics and pharmacokinetic data for capmatinib and its major metabolite, M16 (CMN288).

Parameter	Capmatinib (Parent Drug)	Metabolite M16 (CMN288)
Metabolite Structure	--	Lactam formation (imidazo-triazinone) [1]
Primary Metabolizing Enzymes	Cytochrome P450 3A4 (CYP3A4) and Aldehyde Oxidase (AO) [1] [2]	Formed by Aldehyde Oxidase (AO) [1]
Enzyme Phenotyping (In Vitro)	Hepatic cytosolic AO and microsomal CYP3A4 involved [1]	Primarily catalyzed by cytosolic AO [1]
Pharmacological Activity	Active (MET tyrosine kinase inhibitor) [3]	Pharmacologically inactive [2]
Abundance in Plasma	42.9% of total radioactivity (after single dose) [1]	Major circulating metabolite in plasma [1] [2]
Elimination Route	Primarily metabolism, followed by biliary/fecal excretion; renal (~22%) [1]	Excreted in feces and urine [1]

Experimental Protocols for Analysis

Here are detailed methodologies for quantifying capmatinib and studying its metabolic stability, applicable in both research and regulated bioanalytical settings.

Protocol 1: UPLC-MS/MS for Quantification in Human Liver Microsomes (HLMs)

This protocol describes a highly sensitive method for quantifying capmatinib to assess its metabolic stability [4].

- **1. Instrumentation and Conditions**

- **System:** UPLC-MS/MS with Acquity UPLC and TQD Mass Spectrometer.
- **Software:** MassLynx 4.1 for control and data acquisition.
- **Mass Analyzer:** Multiple Reaction Monitoring (MRM) with positive electrospray ionization (ESI+).
- **Chromatography:**
 - **Column:** C18 column.
 - **Mobile Phase:** Isocratic elution.
 - **Flow Rate:** 0.15 mL/min.
 - **Run Time:** 3 minutes.

- **2. Sample Preparation**

- **Internal Standard:** Pemigatinib (PMT).
- **Protein Precipitation:** Use acetonitrile (ACN) for protein precipitation from the HLM matrix.
- **Centrifugation:** Centrifuge the samples to separate supernatants for injection.

- **3. Method Validation** The method should be validated per FDA bioanalytical guidelines [4]:

- **Linearity:** 1–3000 ng/mL.
- **LLOQ:** 0.94 ng/mL.
- **Accuracy & Precision:** Intra- and inter-day accuracy within $\pm 15\%$ and precision $\leq 15\%$ CV.

- **4. Metabolic Stability Assessment**

- **Incubation:** Incubate capmatinib (at 1 μM) in HLMs.

- **Calculation:** Determine the *in vitro* half-life ($t_{1/2}$) and intrinsic clearance (Cl_{int}). Reported values are **13.11 minutes** and **61.85 mL/min/kg**, respectively [4].

Protocol 2: HPLC with Fluorescence Detection for Plasma Quantification

This protocol is suitable for labs without access to MS/MS instrumentation [5].

• 1. Instrumentation

- **System:** HPLC with Fluorescence Detector.
- **Chromatography:**
 - **Column:** Eurospher II 100-3 C18H (50 × 4 mm, 3 μm).
 - **Mobile Phase:** 10 mM Ammonium Acetate Buffer (pH 5.5): Acetonitrile (70:30, v/v).
 - **Flow Rate:** 2.0 mL/min.

• 2. Sample Application

- This method has been successfully applied to a pharmacokinetic study in rats following a 10 mg/kg oral dose [5].

Protocol 3: In Vitro Metabolite Profile Characterization

This method outlines how to generate and identify metabolites like M16 [1].

• 1. Incubation Systems

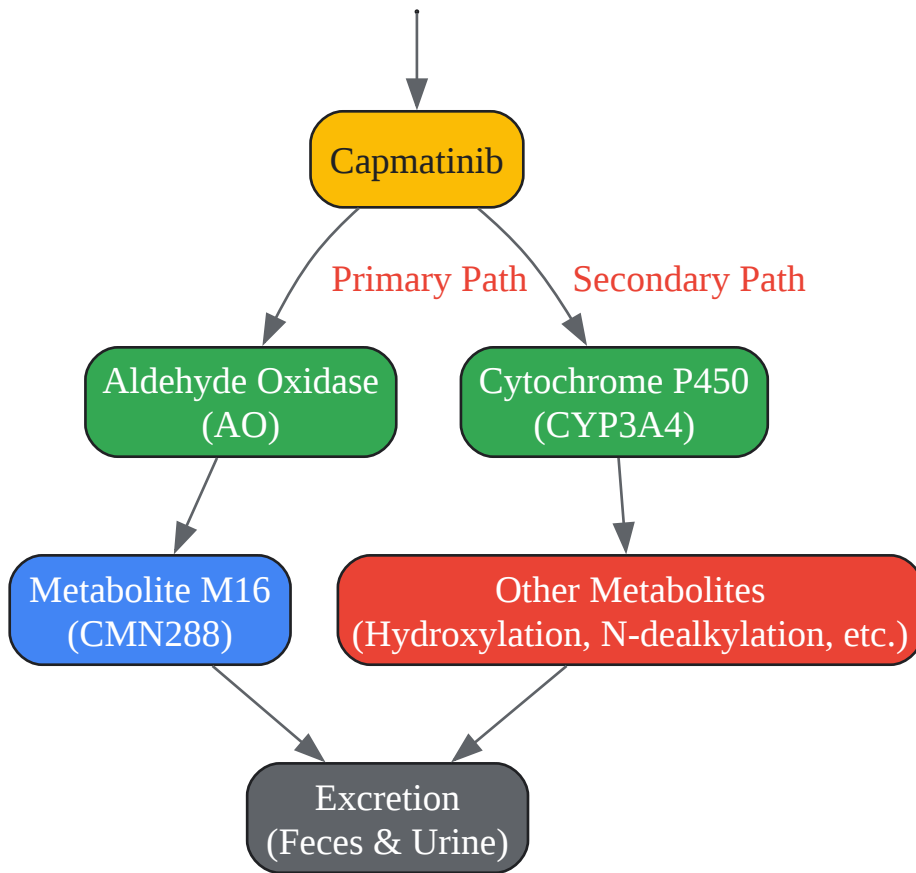
- Use human liver cytosol (HLC) to study AO-mediated metabolism.
- Use human liver microsomes (HLM) to study CYP450-mediated metabolism.

• 2. Metabolite Identification

- **Technique:** Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Structural Elucidation:** Compare metabolite spectra with synthesized reference compounds for definitive structural confirmation [1].

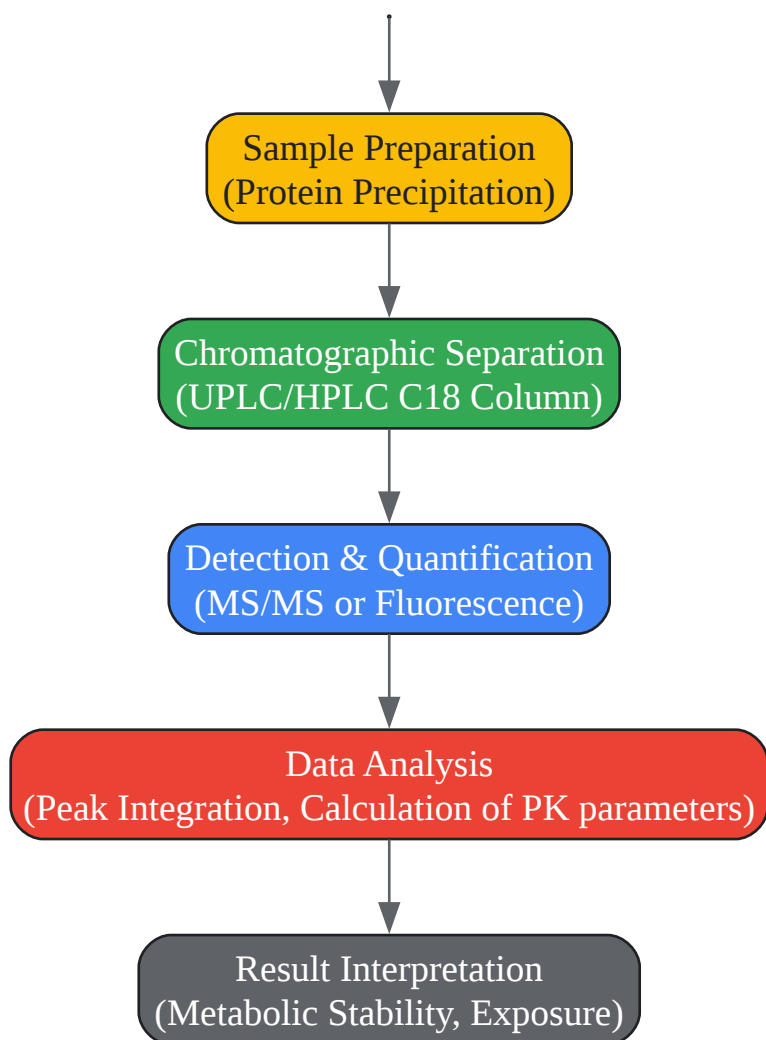
Experimental Workflow and Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of capmatinib and the key experimental steps for metabolite identification.



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The workflow below outlines the key laboratory procedures for the quantitative analysis and metabolic stability assessment of capmatinib.



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Key Considerations for Researchers

- **Enzyme Inhibition/Induction:** Coadministration of capmatinib with strong CYP3A4 inhibitors (e.g., itraconazole) or inducers (e.g., rifampicin) leads to clinically relevant changes in capmatinib exposure [2]. This is a critical factor in study design and patient dosing.
- **Analytical Method Selection:** The UPLC-MS/MS method offers superior sensitivity and is ideal for metabolic stability studies [4]. The HPLC-fluorescence method provides a robust and accessible alternative for pharmacokinetic studies in plasma [5].
- **Hepatic Impairment:** Pharmacokinetic studies indicate that no starting dose adjustment is required for patients with mild, moderate, or severe hepatic impairment [6].

I hope these detailed application notes and protocols provide a solid foundation for your research on capmatinib metabolism.

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